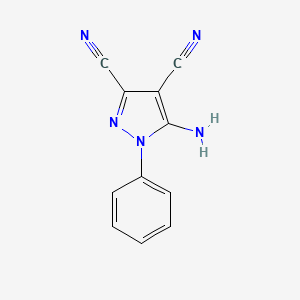
5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as APDC and has a molecular formula of C11H7N5. APDC is a pyrazole derivative that has two cyano groups attached to the pyrazole ring.
作用机制
The mechanism of action of APDC is not well understood, but it is believed to involve the formation of complexes with metal ions. APDC has two cyano groups attached to the pyrazole ring, which makes it an excellent ligand for metal ions. The formation of complexes between APDC and metal ions can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
APDC has been shown to have various biochemical and physiological effects. It has been reported to exhibit antioxidant properties, which can help protect cells against oxidative stress. APDC has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, APDC has been shown to have antitumor properties, which can be useful in the treatment of cancer.
实验室实验的优点和局限性
One of the significant advantages of APDC is its ability to form complexes with metal ions, which makes it an excellent reagent for the determination of metal ions in various samples. APDC is also relatively easy to synthesize, which makes it readily available for laboratory use. However, one of the limitations of APDC is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of APDC. One of the significant areas of research is the development of new analytical techniques that can utilize APDC as a reagent for the determination of metal ions. Additionally, there is a need for further studies to understand the mechanism of action of APDC and its potential applications in various fields. The development of new derivatives of APDC with improved properties is also an area of future research. Finally, there is a need for further studies to understand the potential toxicity of APDC and its effects on living organisms.
Conclusion:
In conclusion, 5-amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile is a chemical compound that has significant potential in various fields. Its ability to form complexes with metal ions makes it an excellent reagent for the determination of metal ions in various samples. APDC has also been shown to have various biochemical and physiological effects, which can be useful in the treatment of various diseases. However, further studies are needed to understand the mechanism of action of APDC and its potential applications in various fields.
合成方法
The synthesis of APDC involves the reaction of 5-amino-1-phenylpyrazole with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of APDC. This method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
APDC has been extensively studied for its potential applications in various fields. One of the significant applications of APDC is in the field of analytical chemistry, where it is used as a reagent for the determination of various metal ions. APDC forms complexes with metal ions, which can be easily detected using various analytical techniques.
属性
IUPAC Name |
5-amino-1-phenylpyrazole-3,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5/c12-6-9-10(7-13)15-16(11(9)14)8-4-2-1-3-5-8/h1-5H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGULYLNXXBGXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354255 |
Source


|
| Record name | 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-phenyl-1H-pyrazole-3,4-dicarbonitrile | |
CAS RN |
94427-97-1 |
Source


|
| Record name | 1H-Pyrazole-3,4-dicarbonitrile, 5-amino-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

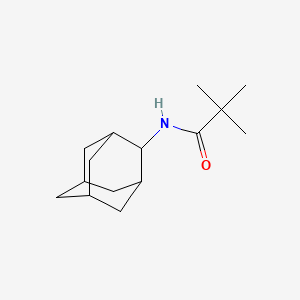
![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)

![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
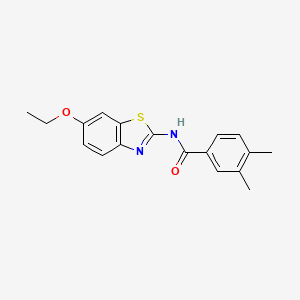
![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
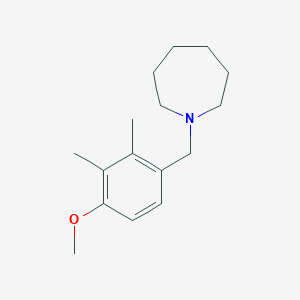
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)

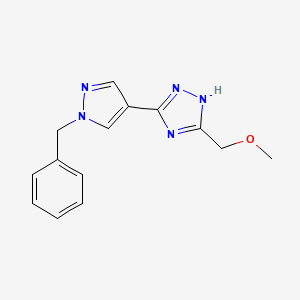
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)